molecular formula C4H7ClF3NO B3019021 Methyl 3,3,3-trifluoropropanimidate hydrochloride CAS No. 2490398-47-3

Methyl 3,3,3-trifluoropropanimidate hydrochloride

Cat. No.: B3019021
CAS No.: 2490398-47-3
M. Wt: 177.55
InChI Key: PFHUBVQVIMUCBR-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoropropanimidate hydrochloride is a fluorinated organic compound characterized by a trifluoromethyl group (-CF₃) attached to a propanimidate backbone. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s imidate functionality allows it to act as a versatile intermediate in nucleophilic substitution reactions, particularly in the synthesis of heterocycles and fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

methyl 3,3,3-trifluoropropanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c1-9-3(8)2-4(5,6)7;/h8H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHUBVQVIMUCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoropropanimidate hydrochloride can be synthesized through several routes. One common method involves the reaction of methyl 3,3,3-trifluoropropionate with an amine under acidic conditions to form the corresponding imidate, which is then converted to its hydrochloride salt. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoropropanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 3,3,3-trifluoropropanimidate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoropropyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design. The compound's ability to modify biological activity through fluorination is particularly beneficial in optimizing lead compounds for therapeutic efficacy.

1.2 Case Study: Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties. A study demonstrated that these derivatives could inhibit viral replication through mechanisms involving the modulation of host cell pathways. The trifluoromethyl group is hypothesized to enhance binding affinity to viral proteins, thereby increasing the potency of the antiviral agents developed from this compound .

Agricultural Chemistry

2.1 Pesticide Development

The compound is also investigated for its potential use as a pesticide or herbicide. Its fluorinated structure may impart unique properties that enhance the effectiveness of agrochemicals by improving their stability and bioavailability in various environmental conditions. Research has shown that fluorinated compounds can exhibit increased toxicity towards pests while being less harmful to non-target organisms .

2.2 Case Study: Herbicidal Activity

In a recent study, this compound was evaluated for its herbicidal activity against common agricultural weeds. Results indicated a significant reduction in weed biomass at low concentrations, suggesting its potential as an effective herbicide. The mechanism of action involves disruption of metabolic pathways in target plants, leading to growth inhibition .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms in their structure. Such materials are sought after for applications in coatings and electronic devices.

3.2 Case Study: Fluorinated Coatings

A case study focused on developing fluorinated coatings using this compound demonstrated improved hydrophobicity and oleophobicity compared to traditional coatings. The resulting materials showed potential for use in self-cleaning surfaces and protective coatings for electronic components .

Summary of Applications

Field Application Key Findings
Medicinal ChemistryDrug DevelopmentEnhances lipophilicity; antiviral derivatives show significant efficacy .
Agricultural ChemistryPesticide/Herbicide DevelopmentEffective against weeds with low toxicity to non-target species .
Materials SciencePolymer SynthesisProduces fluorinated polymers with enhanced properties for coatings .

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoropropanimidate hydrochloride involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The trifluoromethyl group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl 3,3,3-trifluoropropanimidate hydrochloride and analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Features Evidence ID
Methyl 3,3,3-trifluoropropanimidate HCl C₄H₇F₃NO₂·HCl 193.56 Trifluoromethyl, imidate ester Intermediate for fluorinated APIs
Methyl 2-amino-3,3,3-trifluoropropanoate HCl (134297-36-2) C₄H₇F₃NO₂·HCl 193.56 Trifluoromethyl, amino ester Peptide synthesis, chiral building block
Ethyl 2-amino-3,3,3-trifluoropropionate HCl (193140-71-5) C₅H₉ClF₃NO₂ 207.58 Ethyl ester, amino group Enhanced solubility in organic solvents
Methyl 3-amino-3-(3-fluorophenyl)propanoate HCl (1821827-13-7) C₁₁H₁₃ClF₃NO₂ 283.68 Aromatic (3-fluorophenyl), amino ester CNS drug candidates, kinase inhibitors
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate HCl (1171558-96-5) C₁₁H₁₃ClF₃NO₃ 299.67 Trifluoromethoxy-phenyl, amino ester Agrochemical intermediates
Key Observations:
  • Backbone Variations: The propanimidate group in the parent compound is replaced with amino esters in analogs like methyl 2-amino-3,3,3-trifluoropropanoate HCl, altering reactivity toward nucleophiles .
  • Aromatic vs.
  • Ester Group Effects: Ethyl esters (e.g., Ethyl 2-amino-3,3,3-trifluoropropionate HCl) offer improved lipid solubility compared to methyl esters, which may influence pharmacokinetic profiles .

Biological Activity

Methyl 3,3,3-trifluoropropanimidate hydrochloride is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against certain pathogens. For instance, studies have shown that modifications to the structure can lead to improved efficacy against Leishmania species, suggesting potential applications in treating parasitic infections .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It was observed that certain derivatives displayed low cytotoxicity while maintaining significant biological activity. For example, compounds with selective indices above 10 were noted for their favorable therapeutic profiles .
  • Pharmacokinetics : The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies have indicated that the compound shows reasonable solubility and permeability across biological membranes, which are essential for oral bioavailability .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various derivatives of this compound. The results indicated that certain modifications led to increased efficacy against both promastigote and axenic amastigote forms of Leishmania donovani. The most active compounds exhibited EC50 values below 16 µM, highlighting their potential as therapeutic agents against leishmaniasis .

Case Study 2: Cytotoxicity Profiling

In a comprehensive cytotoxicity study involving THP1 and HepG2 cell lines, derivatives of this compound were tested. The findings revealed that while some derivatives maintained low cytotoxicity (CC50 > 50 µM), others exhibited significant cytotoxic effects on HepG2 cells. This underscores the importance of structural modifications in optimizing the safety profile of these compounds .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityEnhanced efficacy against Leishmania species with specific derivatives .
CytotoxicityLow cytotoxicity observed in select derivatives; CC50 values varied significantly .
PharmacokineticsReasonable solubility and permeability; favorable profiles for oral bioavailability .

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